REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)[C:5]2[S:10][C:9]([CH2:11][N:12]3[CH2:17][CH2:16][N:15]([S:18]([CH3:21])(=[O:20])=[O:19])[CH2:14][CH2:13]3)=[CH:8][C:6]=2[N:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[O:34]1[CH2:39][CH2:38][CH2:37][CH2:36][CH:35]1[N:40]1[CH:48]=[C:47]2[C:42]([CH:43]=[CH:44][CH:45]=[C:46]2B2OC(C)(C)C(C)(C)O2)=[N:41]1.[O-][Si]([O-])=O.[Mg+2]>O1CCOCC1.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Pd].O>[CH3:21][S:18]([N:15]1[CH2:16][CH2:17][N:12]([CH2:11][C:9]2[S:10][C:5]3[C:4]([N:22]4[CH2:27][CH2:26][O:25][CH2:24][CH2:23]4)=[N:3][C:2]([C:46]4[C:47]5[C:42]([CH:43]=[CH:44][CH:45]=4)=[N:41][N:40]([CH:35]4[CH2:36][CH2:37][CH2:38][CH2:39][O:34]4)[CH:48]=5)=[N:7][C:6]=3[CH:8]=2)[CH2:13][CH2:14]1)(=[O:20])=[O:19] |f:1.2.3,5.6,9.10.11|
|
Name
|
|
Quantity
|
96.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C=C(S2)CN2CCN(CC2)S(=O)(=O)C)N2CCOCC2
|
Name
|
|
Quantity
|
47.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
150.7 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)N1N=C2C=CC=C(C2=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
1.75 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
772 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
Thiol
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1930 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Bis(triphenylphosphine)palladium (II) chloride
|
Quantity
|
6.28 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
88 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed for three times
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was degassed for 4 times
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 50° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to half of the total volume
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C.
|
Type
|
ADDITION
|
Details
|
acetonitrile (900 ml) was added
|
Type
|
WAIT
|
Details
|
After 2 hours of agitation
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry was cooled to −5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with acetonitrile (40 ml), water (90 ml), and acetonitrile (40 ml)
|
Type
|
CUSTOM
|
Details
|
The cake was dried in a vacuum oven at 50° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to afford a brown-yellow solid (140 g
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for a minimum of 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with methylene chloride (2 L)
|
Type
|
ADDITION
|
Details
|
followed by a mixture of methylene chloride (2 L) and ethyl acetate (2 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1CCN(CC1)CC1=CC=2N=C(N=C(C2S1)N1CCOCC1)C=1C2=CN(N=C2C=CC1)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |